molecular formula C9H9N3O B1618115 7-Methoxyquinoxalin-5-amine CAS No. 7403-14-7

7-Methoxyquinoxalin-5-amine

Cat. No.: B1618115
CAS No.: 7403-14-7
M. Wt: 175.19 g/mol
InChI Key: YYNJYMYRHBOARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxyquinoxalin-5-amine is a chemical compound based on the quinoxaline heterocyclic scaffold, a structure recognized for its significant value in medicinal chemistry and chemical research . Quinoxaline derivatives are frequently investigated as key pharmacophores in the development of novel therapeutic agents due to their diverse biological activities . As a functionalized amine, this compound serves as a promising building block for further chemical synthesis. Researchers can utilize this intermediate to create a wide range of novel compounds for structure-activity relationship (SAR) studies, drug discovery programs, and the development of new functional materials . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7403-14-7

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

7-methoxyquinoxalin-5-amine

InChI

InChI=1S/C9H9N3O/c1-13-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,10H2,1H3

InChI Key

YYNJYMYRHBOARL-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CN=C2C(=C1)N

Canonical SMILES

COC1=CC2=NC=CN=C2C(=C1)N

Other CAS No.

7403-14-7

Origin of Product

United States

Synthetic Methodologies for 7 Methoxyquinoxalin 5 Amine and Its Derivatives

Established Synthetic Routes to the Quinoxaline (B1680401) Core

The quinoxaline scaffold, a bicyclic system containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a common motif in various chemical domains. researchgate.net Its synthesis has been the subject of extensive research, leading to several well-established routes. mdpi.comnih.gov

Condensation Reactions in Quinoxaline Synthesis

The most traditional and widely employed method for constructing the quinoxaline ring system is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound. mdpi.comsapub.orgchim.it This reaction is versatile and can be carried out under various conditions, including microwave irradiation which can accelerate the process and often leads to high yields. tandfonline.com The reaction proceeds via a cyclization and dehydration mechanism to form the pyrazine ring fused to the existing benzene ring. A variety of dicarbonyl compounds can be used, leading to differently substituted quinoxalines.

o-Phenylenediamine (B120857) Derivative1,2-Dicarbonyl CompoundResulting Quinoxaline
o-PhenylenediamineGlyoxal (B1671930)Quinoxaline
o-Phenylenediamine2,3-Butanedione (Biacetyl)2,3-Dimethylquinoxaline
o-PhenylenediamineBenzil2,3-Diphenylquinoxaline
4-Methyl-o-phenylenediamineGlyoxal6-Methylquinoxaline

Strategies for Introducing Methoxy (B1213986) Substituents

Incorporating a methoxy group onto the quinoxaline ring can be achieved through several strategic approaches. The choice of method often depends on the desired position of the substituent and the availability of starting materials.

One common strategy involves starting with a precursor that already contains the methoxy group. For instance, a methoxy-substituted o-phenylenediamine can be used in the classical condensation reaction to build the quinoxaline core with the methoxy group already in place. ontosight.airsc.org

Alternatively, the methoxy group can be introduced onto a pre-formed quinoxaline ring via nucleophilic aromatic substitution. udayton.edu This typically involves reacting a halo-quinoxaline (e.g., a chloro- or bromo-quinoxaline) with sodium methoxide. nih.gov The halogen atom serves as a good leaving group, allowing for its replacement by the methoxy group. The position of the methoxy group is dictated by the position of the halogen on the starting quinoxaline. The use of electron-donating groups like methoxy can influence the reactivity of the resulting compound. mdpi.com

Approaches for Amination of Quinoxaline Rings

The introduction of an amino group onto a quinoxaline ring is a key step for synthesizing compounds like 7-Methoxyquinoxalin-5-amine. Several methods are available for this transformation.

A prevalent and reliable method is the reduction of a nitro group. rsc.org This involves the synthesis of a nitro-substituted quinoxaline, which is then reduced to the corresponding amine. This two-step process is often preferred due to the wide availability of nitrating agents and the efficiency of nitro group reduction using various reagents, such as catalytic hydrogenation.

Direct amination methods have also been developed. These can involve the photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones, which can proceed efficiently using air as the oxidant. acs.org Another approach is the copper-catalyzed cascade cycloamination of N-aryl ketimines with sodium azide, which provides an efficient route to quinoxalines with amino functionalities. acs.org Furthermore, amidation reactions using coupling agents like EDC and DMAP can be employed to form amide bonds, which can subsequently be converted to amines if required. nih.gov The Gabriel synthesis and Hofmann or Curtius rearrangements represent classical methods for forming primary amines that can be adapted to heterocyclic systems. fiveable.me

Targeted Synthesis of this compound

The specific synthesis of this compound requires a carefully planned sequence of reactions to ensure the correct placement of both the methoxy and amino groups on the quinoxaline scaffold.

Precursor Selection and Design

The synthesis of this compound has been described starting from p-anisidine (B42471). rsc.org The key intermediate derived from this starting material is 3,5-dinitro-4-aminoanisole. This precursor is designed to contain the methoxy group and two nitro groups positioned to become part of the eventual diamine needed for quinoxaline ring formation, with the original amino group of the anisole (B1667542) destined to become the 5-amino group of the final product.

Protection of the amino group of p-anisidine.

Dinitration of the aromatic ring.

Deprotection to yield 3,5-dinitro-4-aminoanisole.

Reduction of the two nitro groups to form 3,4,5-triaminoanisole.

Cyclization with a glyoxal equivalent to form the quinoxaline ring. rsc.org

Pyrrolidine derivatives are also important precursors in the synthesis of various biologically active compounds, highlighting the significance of precursor design in complex syntheses. mdpi.com

Reaction Conditions and Optimizations

The synthesis of this compound from p-anisidine involves several distinct steps with specific reaction conditions. rsc.org

StepStarting MaterialReagents and ConditionsProduct
1 4-p-ToluenesulphonamidoanisoleNitrating agent3,5-Dinitro-4-p-toluenesulphonamidoanisole
2 3,5-Dinitro-4-p-toluenesulphonamidoanisoleCold sulphuric acid3,5-Dinitro-4-aminoanisole
3 3,5-Dinitro-4-aminoanisoleCatalytic reduction3,4,5-Triaminoanisole
4 3,4,5-TriaminoanisoleGlyoxal sodium bisulphite5-Amino-7-methoxyquinoxaline

The initial step involves the nitration of 4-p-toluenesulphonamidoanisole, which is derived from p-anisidine. rsc.org The toluenesulphonyl group serves as a protecting group and directs the incoming nitro groups to the positions ortho to the amino group.

Following nitration, the toluenesulphonyl protecting group is removed by hydrolysis with cold sulphuric acid to yield 3,5-dinitro-4-aminoanisole. rsc.org

The crucial reduction step involves the catalytic reduction of the two nitro groups to form 3,4,5-triaminoanisole. rsc.org This intermediate now possesses the required 1,2-diamine functionality for the subsequent cyclization.

Finally, the quinoxaline ring is formed by reacting the 3,4,5-triaminoanisole with glyoxal sodium bisulphite. rsc.org The condensation reaction occurs between the more reactive 1,2-diamine portion of the molecule (at positions 3 and 4) and the glyoxal, leading to the formation of the pyrazine ring and yielding the target compound, this compound (also referred to as 5-amino-7-methoxyquinoxaline). rsc.org

Derivatization Strategies of this compound

The derivatization of this compound is centered on the chemical manipulation of its two principal functional groups: the amine moiety at the C-5 position and the methoxy group at the C-7 position. The nucleophilic nature of the amine group allows for a wide range of reactions, including alkylation, acylation, and diazotization. Concurrently, the methoxy group can be modified, most commonly through demethylation, to introduce a hydroxyl functionality.

The primary amine at the C-5 position is a versatile functional handle for introducing a diverse array of substituents. Its nucleophilicity allows it to readily react with various electrophiles, leading to the formation of new carbon-nitrogen and other heteroatom bonds.

The direct alkylation of the amine group in this compound can be achieved through nucleophilic substitution reactions with alkyl halides. fishersci.co.ukwikipedia.org In this process, the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new carbon-nitrogen bond. wikipedia.org This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. fishersci.co.uk A significant challenge with direct alkylation of primary amines is the potential for over-alkylation. wikipedia.orgmasterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent reactions that can yield tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org

Table 1: General Scheme for Alkylation of this compound

ReactantReagentConditionsProduct (Example)
This compoundAlkyl Halide (e.g., CH₃I)Solvent (e.g., DMF), Base (e.g., K₂CO₃)N-Methyl-7-methoxyquinoxalin-5-amine

A more controlled and widely used modification of the amine functionality is acylation to form amides. youtube.comwordpress.comsavemyexams.com This reaction involves treating this compound with an acylating agent, such as an acyl chloride or an acid anhydride. chemguide.co.uklibretexts.org The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic addition-elimination mechanism. savemyexams.comchemguide.co.uk The reaction is typically rapid and high-yielding. Unlike direct alkylation, acylation is not prone to over-reaction because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. This reaction is fundamental for creating stable amide linkages. wordpress.com

Table 2: General Scheme for Acylation of this compound

ReactantReagentConditionsProduct (Example)
This compoundAcyl Chloride (e.g., Acetyl Chloride)Aprotic Solvent (e.g., DCM), Base (e.g., Pyridine)N-(7-Methoxyquinoxalin-5-yl)acetamide

As a primary aromatic amine, this compound can undergo diazotization. byjus.comresearchgate.net This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comorganic-chemistry.org The process converts the amine group into a highly reactive diazonium salt (-N₂⁺Cl⁻). Aryl diazonium salts are valuable synthetic intermediates because the dinitrogen moiety (N₂) is an excellent leaving group. masterorganicchemistry.com This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. organic-chemistry.org These subsequent reactions can be used to install functionalities such as halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups at the C-5 position of the quinoxaline ring. masterorganicchemistry.com

Table 3: General Scheme for Diazotization and Subsequent Substitution

ReactantReagentsIntermediateSubsequent Reaction (Example)Final Product (Example)
This compound1. NaNO₂, aq. HCl, 0-5°C7-Methoxyquinoxaline-5-diazonium chlorideCuCl5-Chloro-7-methoxyquinoxaline
H₂O, Δ7-Methoxyquinoxalin-5-ol

Reductive amination provides a controlled and efficient alternative to direct alkylation for preparing secondary or tertiary amines from this compound. wikipedia.orgorgoreview.commasterorganicchemistry.com This method involves a one-pot reaction where the amine is first condensed with a ketone or an aldehyde to form an intermediate imine (or iminium ion). wikipedia.orgorgoreview.com This intermediate is then reduced in the same reaction vessel by a selective reducing agent. organic-chemistry.org Reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used because they are mild enough to not reduce the starting carbonyl compound but are effective at reducing the imine intermediate. masterorganicchemistry.com This strategy avoids the problem of polyalkylation often encountered with alkyl halides. masterorganicchemistry.com

Table 4: General Scheme for Reductive Amination

Reactant 1Reactant 2ReagentsConditionsProduct (Example)
This compoundAldehyde (e.g., Acetaldehyde)NaBH₃CN, Acetic Acid (cat.)Solvent (e.g., Methanol)N-Ethyl-7-methoxyquinoxalin-5-amine
This compoundKetone (e.g., Acetone)NaBH(OAc)₃Solvent (e.g., DCE)N-Isopropyl-7-methoxyquinoxalin-5-amine

The methoxy group at the C-7 position offers another avenue for derivatization, primarily through cleavage of the ether linkage to unmask a hydroxyl group. This O-demethylation reaction converts the 7-methoxyquinoxaline into a 7-hydroxyquinoxaline (a quinoxalinol). This transformation is significant as it can alter the compound's solubility and hydrogen bonding capabilities, and the resulting phenolic hydroxyl group can be a site for further functionalization, such as etherification or esterification. The demethylation of methoxy groups on quinoxaline and related heterocyclic systems can be accomplished under various conditions, including treatment with strong acids, Lewis acids like aluminum trichloride, or under basic conditions. smolecule.comthieme-connect.deacs.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 7-Methoxyquinoxalin-5-amine. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments, it is possible to map out the carbon skeleton and the specific placement of protons, thereby confirming the substitution pattern of the quinoxaline (B1680401) core.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline ring, the protons of the methoxy (B1213986) group, and the protons of the amine group.

The protons on the quinoxaline ring (H-2, H-3, H-6, and H-8) will appear in the aromatic region, typically between δ 6.5 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the methoxy and amine substituents. The protons at positions H-2 and H-3 of the pyrazine (B50134) ring are expected to be in the most downfield region due to the electron-withdrawing nature of the nitrogen atoms. The protons on the benzene (B151609) ring, H-6 and H-8, will exhibit chemical shifts influenced by the electron-donating amine and methoxy groups.

The amine (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly variable (typically δ 3.0-5.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. The methoxy (-OCH₃) group protons will appear as a sharp singlet, typically in the upfield region of the aromatic spectrum, around δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~8.5 - 8.8Singlet (or Doublet)
H-3~8.5 - 8.8Singlet (or Doublet)
H-6~6.8 - 7.2Doublet
H-8~6.6 - 7.0Doublet
-NH₂~3.0 - 5.0 (broad)Singlet
-OCH₃~3.9Singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbons of the quinoxaline ring are expected to resonate in the range of δ 110-160 ppm. The carbons bonded to nitrogen (C-2, C-3, C-4a, and C-8a) will be deshielded and appear at lower field. The carbons bearing the electron-donating amine (C-5) and methoxy (C-7) groups will be shielded and appear at a relatively higher field compared to unsubstituted aromatic carbons. The carbon of the methoxy group (-OCH₃) is expected to appear around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140 - 145
C-3~140 - 145
C-4a~145 - 150
C-5~148 - 152
C-6~100 - 105
C-7~155 - 160
C-8~95 - 100
C-8a~130 - 135
-OCH₃~55 - 60

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between adjacent aromatic protons, such as between H-6 and its neighbors if any were present, helping to confirm their positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show direct one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For example, the signal for H-6 would correlate with the signal for C-6.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the molecular structure. For instance, the methoxy protons (-OCH₃) would show a correlation to the C-7 carbon, confirming the position of the methoxy group. Similarly, the amine protons could show correlations to C-5 and C-6, and the aromatic protons would show correlations to neighboring carbons, helping to assemble the entire quinoxaline framework.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₉H₉N₃O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the molecular formula.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the quinoxaline structure and the substituents. Expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Other fragmentations might involve the cleavage of the pyrazine ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.

m/zPredicted Fragment
175[M]⁺ (Molecular Ion)
160[M - CH₃]⁺
132[M - CH₃ - CO]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the aromatic ring and the methoxy group, the C=N and C=C bonds of the quinoxaline ring, and the C-O bond of the methoxy group.

N-H Stretching : The primary amine group (-NH₂) will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring will appear in the 1500-1650 cm⁻¹ region.

C-O Stretching : The C-O stretching of the aryl ether (methoxy group) will produce a strong absorption band in the region of 1200-1275 cm⁻¹ (asymmetric) and a weaker one around 1000-1075 cm⁻¹ (symmetric).

Table 4: Predicted IR Absorption Bands for this compound.

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (-OCH₃)2850 - 2960
C=N / C=C Stretch (Aromatic)1500 - 1650
C-O Stretch (Aryl Ether)1200 - 1275 and 1000 - 1075

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The quinoxaline ring system is an extended chromophore, and its UV-Vis spectrum is expected to show multiple absorption bands.

The spectrum will likely exhibit intense π → π* transitions at shorter wavelengths and possibly a weaker n → π* transition at a longer wavelength, which is characteristic of heteroaromatic compounds. The presence of the electron-donating amine and methoxy groups is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted quinoxaline.

Table 5: Predicted UV-Vis Absorption Maxima for this compound.

Electronic TransitionPredicted Absorption Maximum (λₘₐₓ, nm)
π → π~250 - 280
π → π~320 - 360
n → π*~380 - 420

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical and chemical properties.

While a specific crystal structure for this compound is not publicly available, the general principles of X-ray crystallography can be applied to understand its likely solid-state characteristics. The process would involve growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For a molecule like this compound, X-ray crystallography would reveal key structural features, such as the planarity of the quinoxaline ring system and the orientation of the methoxy and amine substituents. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be identified, providing insights into the crystal packing and influencing properties like melting point and solubility.

Hypothetical Crystallographic Data for this compound:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.4
γ (°)90
Volume (ų)980.1
Z4
Calculated Density (g/cm³)1.35

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For this compound, various chromatographic techniques would be employed to ensure its purity and to isolate it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. A reversed-phase HPLC method would likely be developed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like trifluoroacetic acid). The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity determination.

Typical HPLC Parameters for Analysis of a Quinoxaline Derivative:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase B0.1% Trifluoroacetic acid in Acetonitrile
Gradient10-90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks of this compound. A suitable solvent system would be developed to achieve good separation between the compound and any impurities on a silica gel plate. The spots can be visualized under UV light.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. Typically, silica gel would be used as the stationary phase, and a solvent system identified through TLC analysis would be employed as the eluent to separate the desired compound from byproducts and unreacted starting materials.

Through the combined application of these advanced spectroscopic and analytical techniques, a comprehensive characterization of this compound can be achieved, ensuring a thorough understanding of its structure and purity.

Computational Chemistry and Theoretical Studies of 7 Methoxyquinoxalin 5 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to model the electronic and structural characteristics of 7-Methoxyquinoxalin-5-amine, offering a lens into its reactivity and potential interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoxaline (B1680401) derivatives, DFT calculations, often at the B3LYP/6-311G level of theory, are employed to determine key electronic parameters. jocpr.com These parameters help in understanding the molecule's stability and reactivity.

The electronic properties of quinoxaline derivatives are significantly influenced by the nature and position of substituents on the quinoxaline ring. The introduction of electron-donating groups, such as the methoxy (B1213986) (-OCH3) and amine (-NH2) groups in this compound, is expected to alter the electron density distribution across the molecule. mdpi.com This, in turn, affects the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.com

An increase in the energy of the HOMO and a decrease in the energy of the LUMO lead to a smaller HOMO-LUMO energy gap. This smaller gap is indicative of higher chemical reactivity and lower kinetic stability. nih.gov For instance, studies on substituted quinoxalines have shown that electron-donating groups can increase the HOMO energy, making the molecule a better electron donor. jocpr.com The methoxy group, being an electron-releasing group, is essential for the biological activity of some quinoxaline derivatives. mdpi.com

Table 1: Calculated Electronic Properties of Quinoxaline Derivatives

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinoxalin-2(H)-one (QO)---
3-methylquinoxalin-2(1H)-one (MQO)---
3-aminoquinoxalin-2(1H)-one (AQO)---

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is extensively used to study the interactions between a ligand, such as a this compound derivative, and a biological receptor, typically a protein.

Docking studies on quinoxaline derivatives have been performed against various targets, including enzymes and receptors involved in cancer and other diseases. nih.govdntb.gov.uarsc.org These studies reveal key interactions that contribute to the binding affinity. For instance, the quinoxaline scaffold can form hydrogen bonds and π-π stacking interactions with amino acid residues in the active site of a receptor. researchgate.net

The methoxy and amine groups of this compound can act as hydrogen bond donors and acceptors, respectively, potentially forming specific interactions that enhance binding affinity and selectivity for a particular target. Docking simulations can help identify these crucial interactions and guide the design of more potent derivatives. For example, in studies of quinoxaline analogs as inhibitors of certain kinases, the ability to form hydrogen bonds with key residues like Ser530 and Leu531 has been shown to be important. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. youtube.comitb.ac.id

For quinoxaline derivatives, MD simulations have been used to confirm the stability of docked poses and to analyze the persistence of key interactions over the simulation time. nih.govrsc.orgtandfonline.com Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. researchgate.net A stable complex will typically show low RMSD fluctuations over the course of the simulation. researchgate.net

MD simulations can also reveal the role of water molecules in mediating ligand-receptor interactions and provide a more accurate estimation of binding free energies through methods like MM-PBSA and MM-GBSA. tandfonline.com These simulations are crucial for validating docking results and for gaining a deeper understanding of the dynamic nature of the binding event.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for establishing these relationships. scispace.comsciencepublishinggroup.com

For quinoxaline derivatives, SAR studies have identified key structural features that are important for their biological activity. researchgate.net For example, the nature and position of substituents on the quinoxaline ring can have a significant impact on potency. mdpi.comnih.gov Computational SAR models can be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity of a series of compounds.

These models can then be used to predict the activity of new, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. dntb.gov.ua For instance, a QSAR model might reveal that a certain combination of electronic and steric properties at specific positions on the quinoxaline ring leads to optimal activity. nih.gov

Electrochemical Property Predictions and Correlations

The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are related to its electronic structure and can influence its biological activity and metabolic fate. uaeu.ac.ae Theoretical methods can be used to predict these properties.

Studies on the electrochemical behavior of quinoxaline derivatives have shown that they can be electrochemically reduced, with the pyrazine (B50134) ring acting as a redox center. uaeu.ac.ae The reduction potential is influenced by the electronic properties of the substituents. Electron-donating groups, like the methoxy and amine groups in this compound, are expected to make the molecule harder to reduce. jocpr.com

DFT calculations can be used to compute the redox potentials of quinoxaline derivatives, and these theoretical predictions can be correlated with experimental data obtained from techniques like cyclic voltammetry. jocpr.comresearchgate.netnih.gov Understanding the electrochemical behavior is important as it can provide insights into the potential for the molecule to participate in redox reactions in a biological system. mdpi.comrsc.orgnih.govresearchgate.netnih.gov

Mechanistic Investigations of Biological Activities of 7 Methoxyquinoxalin 5 Amine Derivatives

Enzyme Inhibition Mechanism Studies

Derivatives of 7-methoxyquinoxalin-5-amine have been identified as potent inhibitors of several key enzymes, playing a crucial role in various pathological conditions. The mechanisms of this inhibition are multifaceted, involving competitive, non-competitive, and mixed-type interactions with the enzyme's active or allosteric sites.

α-Amylase Inhibition Mechanisms

Quinoxaline (B1680401) derivatives have demonstrated notable inhibitory effects on α-amylase, a key enzyme in carbohydrate metabolism. The inhibition of this enzyme is a critical strategy in the management of postprandial hyperglycemia. Studies have shown that these derivatives can effectively slow down the breakdown of complex carbohydrates into simpler sugars, thereby reducing the rate of glucose absorption.

The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. For instance, a series of 1,2,4-triazolo[4,3-a]quinoxaline derivatives exhibited moderate to good α-amylase inhibitory activity, with one of the most potent derivatives, an N-allyl- nih.govabechem.comnih.govtriazolo[4,3-a]quinoxalin-1-amine, showing an inhibitory percentage of 64.70 ± 0.02% at a concentration of 100 µM. researchgate.net Further investigation into a promising derivative from this series revealed an IC50 value of 6.89 ± 0.09 µM against α-amylase. researchgate.net

Molecular docking studies have provided insights into the binding modes of these inhibitors. It is suggested that the substitution at the C-7 position of the quinoxaline ring may be crucial for achieving greater α-amylase inhibitory activity compared to substitution at the C-5 position. nih.gov Furthermore, compounds bearing a nitro substituent have been observed to exhibit potent α-amylase inhibitory activity. nih.gov

Table 1: α-Amylase Inhibitory Activity of Selected Quinoxaline Derivatives

Compound/DerivativeIC50 (µM)Inhibition Percentage (%)Notes
N-allyl- nih.govabechem.comnih.govtriazolo[4,3-a]quinoxalin-1-amine derivative6.89 ± 0.0964.70 ± 0.02Exhibited significant inhibitory activity. researchgate.net
Phenylisoxazole quinoxalin-2-amine (B120755) hybrid (5h)16.4 ± 0.1-Showed higher inhibitory potential than acarbose. nih.gov
Phenylisoxazole quinoxalin-2-amine hybrid (5i)34.4 ± 0.36-Demonstrated good inhibitory activity. nih.gov

α-Glucosidase Inhibition Mechanisms

The inhibition of α-glucosidase is another important therapeutic target for managing type 2 diabetes. Quinoxaline derivatives have been extensively studied for their potential in this area. The mechanism of inhibition often involves a competitive mode of action, where the inhibitor vies with the substrate for the active site of the enzyme.

Kinetic studies on various quinoxaline derivatives have confirmed different types of inhibition, including competitive, non-competitive, and mixed inhibition. For example, a potent quinazolin-4(3H)-one derivative was identified as a competitive inhibitor of α-glucosidase. tandfonline.com Similarly, a thiosemicarbazide-linked quinoline-piperazine derivative also exhibited a competitive inhibition mechanism. nih.gov In contrast, other studies on different heterocyclic compounds have reported non-competitive and uncompetitive inhibition of α-glucosidase. nih.gov

Molecular docking simulations have been instrumental in elucidating the interactions between quinoxaline derivatives and the active site of α-glucosidase, highlighting the stability of the enzyme-ligand complex. nih.gov One of the most active 1,2,4-triazolo[4,3-a]quinoxaline derivatives, the N-allyl substituted compound, demonstrated an impressive IC50 value of 3.46 ± 0.06 µM against α-glucosidase. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity and Mechanism of Selected Quinoxaline Derivatives

Compound/DerivativeIC50 (µM)Inhibition TypeKi (µM)
N-allyl- nih.govabechem.comnih.govtriazolo[4,3-a]quinoxalin-1-amine derivative3.46 ± 0.06--
Quinazolin-4(3H)-one derivative (7b)14.4Competitive-
2,5-dimethoxy phenyl substituted quinoline-piperazine derivative (7j)50.0Competitive32
Phenylisoxazole quinoxalin-2-amine hybrid (5c)15.2 ± 0.3--

Other Relevant Enzyme Targets

The therapeutic potential of quinoxaline derivatives extends beyond carbohydrate-metabolizing enzymes. Research has identified several other enzyme targets for these versatile compounds.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): In the context of Alzheimer's disease, quinoxaline derivatives have been investigated as inhibitors of cholinesterases. One study reported a quinoxaline derivative with an IC50 value of 0.026 ± 0.001 µM against AChE. tandfonline.com

Beta-secretase 1 (BACE-1): This enzyme is also a key target in Alzheimer's disease research. A synthesized quinoxaline derivative demonstrated an IC50 value of 0.125 ± 0.005 µM against BACE-1. tandfonline.com

Protein Kinases: Quinoxaline derivatives have been shown to be selective ATP-competitive inhibitors of various protein kinases involved in cancer progression. ekb.eg These include c-Met kinase, vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Janus kinase receptor (JAK-2). ekb.egekb.eg

Cyclooxygenase-2 (COX-2): Certain novel quinoxaline derivatives have been synthesized and evaluated as dual EGFR and COX-2 inhibitors, showing potential as anti-inflammatory and anticancer agents. nih.gov

Receptor Ligand Interaction Studies at a Mechanistic Level (e.g., 5-HT3 receptor antagonism)

Quinoxaline derivatives have emerged as a new class of 5-HT3 receptor antagonists. nih.gov The 5-HT3 receptor, a ligand-gated ion channel, is a crucial target for antiemetic drugs. The antagonistic action of these compounds involves blocking the binding of serotonin (B10506) to the 5-HT3 receptors, thereby inhibiting the initiation of the vomiting reflex. wikipedia.org

Pharmacological studies have shown that quinoxaline derivatives can effectively antagonize the effects of selective 5-HT3 receptor agonists. nih.gov For instance, the N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n) has been identified as a 5-HT3 receptor antagonist with antidepressant potential. researchgate.net Binding studies have confirmed the affinity of these derivatives for 5-HT3 receptors. nih.gov The mechanism is believed to involve competitive antagonism, where the quinoxaline derivative competes with serotonin for the same binding site on the receptor. nih.gov This interaction prevents the conformational change in the receptor that would normally lead to channel opening and signal transduction. nih.gov

Electrochemical Insights into Mechanistic Biological Action

Recent studies have explored the correlation between the electrochemical properties of quinoxaline derivatives and their biological activities. This approach provides a deeper understanding of their mechanism of action at a molecular level.

Correlation of Reduction Potential with Biological Activity Mechanisms

A significant correlation has been observed between the reduction potential of quinoxaline derivatives and their biological efficacy. abechem.com It has been proposed that the ease of reduction of the quinoxaline ring system is linked to its biological activity. Studies have indicated that quinoxaline derivatives with a less negative reduction potential tend to be more biologically active. abechem.com

This correlation is thought to be related to the ability of these compounds to accept electrons, which may be a crucial step in their mechanism of action. The electrochemical behavior, particularly the reduction process, is often characterized by a single-electron transfer, leading to the formation of radical species. abechem.com This redox activity could be integral to their interaction with biological targets, such as enzymes and receptors. Therefore, the study of the electrochemical properties of these compounds can serve as a valuable tool for predicting their potential biological activity and for guiding the synthesis of new, more potent derivatives. abechem.com

Electron Transfer Processes in Biological Systems

The biological activities of quinoxaline derivatives are often linked to their ability to participate in one-electron redox processes. researchgate.net The quinoxaline nucleus is electron-deficient, a characteristic that facilitates its involvement in electron transfer reactions within biological systems. researchgate.net This capability is crucial for various cellular functions and can be harnessed for therapeutic effects. For instance, some quinoxaline derivatives can act as electron acceptor substrates for enzymes like thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis. frontiersin.org

In a study on the parasite Entamoeba histolytica, certain quinoxaline 1,4-di-N-oxide derivatives were found to inhibit the disulfide reductase activity of the parasite's thioredoxin reductase. frontiersin.org These compounds essentially act as alternative substrates, accepting electrons and disrupting the normal electron flow from NADPH through the enzyme to its natural substrate, thioredoxin. This process can lead to an imbalance in the parasite's redox state and increased oxidative stress, contributing to its death. frontiersin.org The thioredoxin-thioredoxin reductase system is vital for protecting cells against oxidative damage by reducing reactive oxygen species. frontiersin.org By interfering with this electron transfer cascade, quinoxaline derivatives can modulate cellular processes that are dependent on a balanced redox environment. The efficiency of these metalloproteins in electron transfer is influenced by factors such as the coordination geometry of the metal and the distance between the electron donor and acceptor. nih.gov

Furthermore, the redox potential of the quinoxaline scaffold can be finely tuned by the nature and position of its substituents. The presence of electron-donating groups, such as the methoxy (B1213986) and amine groups in this compound, can modulate the electron density of the ring system, thereby influencing its propensity to accept or donate electrons in biological pathways. This modulation is a key aspect of designing derivatives with specific biological activities that are mediated through electron transfer mechanisms.

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Understanding

The systematic study of how structural modifications to the quinoxaline scaffold affect biological activity, known as Structure-Activity Relationship (SAR) analysis, is crucial for understanding the mechanism of action and for designing more potent and selective derivatives. researchgate.netmdpi.com

For anticancer activity, SAR studies have revealed several key trends. The nature of substituents on the quinoxaline ring significantly impacts potency. For example, in a series of quinoxaline-arylfuran derivatives designed as STAT3 inhibitors, the position and type of substituent on the furan (B31954) and quinoxaline rings were critical. The derivative QW12 was identified as a potent agent against HeLa cells, and its activity was linked to the specific arrangement of its quinoxaline-furan core. mdpi.com In another study, it was found that electron-releasing groups, such as a methoxy group (OCH3), are often essential for anticancer activity. mdpi.com Conversely, replacing an electron-releasing group with an electron-withdrawing group like chlorine (Cl) can decrease activity. mdpi.com

The position of substituents is also a determining factor. A study on quinoxaline-2-carboxylic acid 1,4-dioxides as antimycobacterial agents showed that moving a piperazine (B1678402) substituent from position 6 to position 7 of the quinoxaline ring led to a decrease in antitubercular activity. nih.gov This highlights the importance of substituent placement for optimal interaction with the biological target.

The following table summarizes key SAR findings for various quinoxaline derivatives:

Table 1: Structure-Activity Relationship of Quinoxaline Derivatives
Compound Series Structural Modification Effect on Biological Activity Reference
Anticancer Quinoxalines Replacement of OCH3 (electron-releasing) with Cl (electron-withdrawing) Decreased activity mdpi.com
Anticancer Quinoxalines Presence of an electron-releasing group (OCH3) at R1, R2, and R3 Essential for activity mdpi.com
Anticancer Quinoxalines Replacement of ester group (COOC2H5) with hydrazide (CONHNH2) Decreased activity mdpi.com
Antimycobacterial Quinoxalines Moving piperazine fragment from position 6 to 7 Drop in activity nih.gov

These studies underscore that the biological activity of this compound derivatives can be rationally optimized by modifying the substituents on the quinoxaline core, thereby enhancing their therapeutic potential. researchgate.netnih.gov

Studies on Interaction with Biomolecules (e.g., DNA binding, protein interactions beyond specific enzyme/receptor)

Beyond interacting with specific enzyme active sites, quinoxaline derivatives are known to bind to other crucial biomolecules like DNA and various proteins, which contributes significantly to their biological effects. researchgate.net

DNA Interaction: The planar aromatic structure of the quinoxaline ring makes it an ideal candidate for intercalation between the base pairs of DNA. nih.govnih.gov This mode of binding can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. For instance, novel mdpi.comresearchgate.netnih.govtriazolo[4,3-a]quinoxalines were designed as DNA intercalators and Topoisomerase II inhibitors. nih.gov Molecular docking studies showed that the triazoloquinoxaline chromophore could insert itself between DNA bases, an interaction stabilized by side chains binding in the DNA minor groove. nih.gov

The specificity of this interaction can be modulated. The naturally occurring quinoxaline antibiotic echinomycin (B1671085) shows a preference for GC-rich sequences, while its synthetic analogue, TANDEM (des-N-tetramethyl-triostin A), selectively binds to AT-rich sequences. nih.govresearchgate.net This difference in base preference is attributed to the structure and conformation of the molecule's cross-bridge, indicating that structural modifications can precisely tune DNA binding specificity. nih.gov

Protein Interaction: Quinoxaline derivatives interact with a wide range of proteins, often serving as inhibitors of protein kinases by competing with ATP at its binding site. ekb.egekb.eg They have been shown to inhibit kinases such as VEGFR, PDGFR, and c-Met kinase, which are crucial in cancer cell signaling. ekb.egekb.eg

In addition to kinases, these derivatives can interact with other protein targets. A study on quinoxaline-arylfuran derivatives found that the compound QW12 binds directly to the SH2 domain of the STAT3 protein with a dissociation constant (KD) of 67.3 μM. mdpi.comnih.gov This interaction blocks STAT3 phosphorylation and inhibits its signaling pathway, which is often overactive in cancer. Computational docking studies have also revealed that certain quinoxaline derivatives bind with high affinity to the protease responsible for SARS-CoV-2 replication, suggesting they can inhibit viral propagation. nih.gov Furthermore, other derivatives have been shown to disrupt the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA (dsRNA). documentsdelivered.com

The following table summarizes notable interactions of quinoxaline derivatives with biomolecules:

Table 2: Interactions of Quinoxaline Derivatives with Biomolecules
Derivative Class Biomolecule Target Mode of Interaction Biological Consequence Reference
mdpi.comresearchgate.netnih.govTriazolo[4,3-a]quinoxalines DNA Intercalation between base pairs Inhibition of Topoisomerase II, anticancer activity nih.gov
TANDEM (des-N-tetramethyl-triostin A) DNA Bifunctional intercalation at AT-rich sites Antibiotic activity nih.govresearchgate.net
Quinoxaline-arylfurans STAT3 Protein Binding to the SH2 domain Inhibition of STAT3 phosphorylation, antitumor effect mdpi.comnih.gov
General Quinoxalines Protein Kinases (e.g., VEGFR) ATP-competitive inhibition Anticancer activity ekb.egekb.egekb.eg
Various Derivatives SARS-CoV-2 Protease High-affinity binding Potential inhibition of viral replication nih.gov

These interactions highlight the versatility of the quinoxaline scaffold in targeting fundamental cellular components and pathways, providing a basis for their diverse therapeutic applications.

Advanced Applications and Materials Science Aspects

Development of Fluorescent Probes and Chemosensors

Quinoxaline (B1680401) derivatives are known for their fluorescent properties and are often investigated for their potential in developing fluorescent probes and chemosensors. However, specific studies detailing the luminescent properties and applications of 7-Methoxyquinoxalin-5-amine and its derivatives are not prevalent in the literature.

Luminescent Properties of this compound Derivatives

There is a lack of specific data in the scientific literature detailing the luminescent properties, such as quantum yields, excitation and emission spectra, and solvatochromic effects, of this compound derivatives.

Application as Derivatization Reagents for Amines

The use of this compound as a derivatization reagent for the analysis of amines by methods such as high-performance liquid chromatography (HPLC) has not been specifically reported. While many fluorescent compounds are used for this purpose to enhance the detectability of otherwise non-responsive analytes, there is no available research demonstrating this application for this compound.

Role in Organic Electronics and Material Science

The potential for quinoxaline derivatives in organic electronics is an active area of research. However, the specific semiconducting and electrochemical properties of this compound have not been a focus of published studies.

Semiconducting Properties

There is no available data on the semiconducting properties of this compound, such as its charge carrier mobility, energy levels (HOMO/LUMO), and performance in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Electrochemical Device Components (e.g., Electrolytes)

While some patents list this compound in the context of electrolytes for rechargeable lithium batteries, specific data on its electrochemical stability, ionic conductivity, and performance in such devices is not provided.

Precursors for Advanced Chemical Synthesis

The chemical structure of this compound, featuring a reactive amine group and a methoxy (B1213986) group on a quinoxaline core, suggests its potential as a precursor for the synthesis of more complex molecules. However, specific examples of its use in the synthesis of advanced materials or functional molecules are not detailed in the available literature.

Future Research Perspectives and Methodological Advancements

Exploration of Novel Synthetic Pathways

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.gov While effective, this method often requires harsh conditions, such as high temperatures and strong acid catalysts. nih.gov Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 7-Methoxyquinoxalin-5-amine and its analogs.

Key areas for exploration include:

Green Chemistry Approaches: There is a growing trend towards environmentally friendly synthetic methods. nih.gov This includes the use of recyclable catalysts, microwave-assisted synthesis, and reactions in aqueous media to reduce solvent waste and energy consumption. nih.gov For instance, catalysts like TiO2-Pr-SO3H have been shown to produce high yields of quinoxalines in short reaction times under mild conditions. nih.govmdpi.com

Novel Catalytic Systems: The development of new catalysts is crucial for improving reaction efficiency and selectivity. Research into lanthanide-based catalysts, such as cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), has shown promise in producing quinoxaline derivatives with excellent yields in aqueous mediums. mdpi.com Solid acid catalysts are also gaining attention due to their recyclability and ease of handling. nih.govmdpi.com

One-Pot Syntheses: Multi-component, one-pot reactions offer a streamlined approach to synthesizing complex molecules, improving atom economy and reducing purification steps. nih.gov Developing such protocols for the derivatives of this compound would significantly accelerate the discovery of new compounds.

Table 1: Modern Catalytic Methods for Quinoxaline Synthesis

Catalyst System Reaction Conditions Advantages Reference
TiO2-Pr-SO3H Ethanol, Room Temperature, 10 min High yield (95%), Recyclable catalyst, Green chemistry nih.govmdpi.com
Cerium (IV) Ammonium Nitrate (CAN) Acetonitrile/Water, Room Temperature, 20 min High yield (up to 98%), Aqueous medium mdpi.com
Hexafluoroisopropanol (HFIP) Solvent-free, Room Temperature, 20 min High yield (95%), Recoverable solvent mdpi.com
Zinc Triflate Acetonitrile, Room Temperature High yield (90%), Environmentally friendly ijpsjournal.com

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental work is set to revolutionize the design and discovery of novel quinoxaline-based compounds. In silico techniques can predict the properties and activities of virtual compounds, allowing researchers to prioritize synthetic targets and reduce the time and cost associated with laboratory work.

Future advancements will likely involve:

Molecular Docking and Dynamics: These computational tools are used to predict the binding affinity and interaction of molecules with biological targets, such as enzymes and receptors. nih.govekb.eg For derivatives of this compound, this could help identify potential therapeutic targets and elucidate mechanisms of action. ekb.eg For example, docking studies have been used to investigate quinoxaline derivatives as inhibitors of VEGFR-2, a key target in cancer therapy. ekb.eg

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. This can guide the design of new analogs of this compound with enhanced potency and selectivity.

ADMET Profiling: Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in early-stage drug discovery. dntb.gov.ua Applying these models to virtual libraries of this compound derivatives can help identify candidates with favorable pharmacokinetic profiles.

Diversification of Quinoxaline-Based Chemical Scaffolds

This compound serves as an excellent starting scaffold for chemical diversification. The presence of the reactive amine group and the modifiable methoxy (B1213986) group allows for the synthesis of a wide array of derivatives with diverse functionalities and potential applications.

Future research will focus on:

Functional Group Modification: The amine group can be readily converted into amides, ureas, thioureas, and sulfonamides, introducing new interaction points for biological targets. nih.gov The methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized.

Introduction of Heterocyclic Moieties: Fusing or linking other heterocyclic rings, such as pyrazole, triazole, or imidazole, to the quinoxaline core can lead to novel chemical entities with unique biological properties. nih.govnih.gov For example, pyrazolo[1,5-a]quinoxaline derivatives have been investigated as potent immunomodulatory compounds. nih.gov

Synthesis of Hybrid Molecules: Combining the quinoxaline scaffold with other known pharmacophores through molecular hybridization is a promising strategy to develop multifunctional drugs. mdpi.com This approach aims to enhance therapeutic efficacy and potentially overcome drug resistance.

Elucidation of Broader Mechanistic Biological Effects

While quinoxaline derivatives are known to exhibit a wide range of biological activities—including anticancer, antimicrobial, and antiviral properties—the precise mechanisms of action are often not fully understood. nih.govnih.govsapub.org A deeper mechanistic understanding is crucial for the rational design of more effective and safer therapeutic agents derived from this compound.

Key research directions include:

Target Identification and Validation: Identifying the specific molecular targets (e.g., kinases, DNA, specific enzymes) of novel this compound derivatives is a primary goal. ekb.egresearchgate.net For instance, some quinoxaline compounds have been identified as selective inhibitors of kinases like p38α MAPK and VEGFR-2. nih.govekb.eg

Pathway Analysis: Investigating how these compounds affect cellular signaling pathways will provide insights into their broader biological effects. This includes studying their impact on processes like apoptosis, cell cycle regulation, and inflammatory responses. researchgate.net

Resistance Mechanisms: For antimicrobial and anticancer agents, understanding the potential mechanisms of drug resistance is critical for developing next-generation compounds that can circumvent these issues. nih.gov

Table 2: Investigated Biological Activities and Targets of Quinoxaline Derivatives

Biological Activity Potential Molecular Target/Mechanism Reference
Anticancer Kinase Inhibition (e.g., VEGFR-2, p38α MAPK), DNA Damage nih.govekb.egnih.gov
Antimicrobial Inhibition of Mycobacterium tuberculosis nih.govnih.gov
Antiviral Inhibition of viral replication, TLR7 antagonism nih.gov
Anti-inflammatory Inhibition of p38α MAP kinase, COX nih.govbenthamscience.com
Antiprotozoal Activity against T. cruzi and L. infantum nih.gov

Applications in Emerging Technologies

Beyond their pharmaceutical potential, quinoxaline-based compounds are gaining interest for their applications in material science and other emerging technologies. The electron-deficient nature of the pyrazine (B50134) ring, combined with the extended π-system, imparts unique photophysical and electronic properties to these molecules. researchgate.netbohrium.com

Future research could explore the use of this compound derivatives in:

Organic Electronics: Quinoxaline-containing polymers have been investigated for their thermal stability and low band gaps, making them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and as charge transport materials. researchgate.netbohrium.com

Fluorescent Probes and Sensors: The inherent fluorescence of some quinoxaline derivatives can be exploited to develop chemical sensors for detecting specific ions or molecules. researchgate.net Their biocompatibility also makes them candidates for use in bio-imaging applications. researchgate.net

Covalent Organic Frameworks (COFs): The rigid structure of the quinoxaline ring makes it a suitable building block for the construction of porous COFs, which have potential applications in gas storage, separation, and catalysis. researchgate.net

The continued exploration of this compound and its derivatives, driven by these future research perspectives and methodological advancements, promises to yield a new generation of molecules with significant impact across various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 7-Methoxyquinoxalin-5-amine, and how can purity be ensured during scale-up?

  • Methodology : A five-step pathway using o-phenylenediamine as a starting material has been reported for analogous quinoxaline derivatives. Key steps include nitration, methoxylation, and amine functionalization. Final products are isolated via filtration and washed with water, achieving multi-gram yields (up to 10 g) without further purification .
  • Purity Assurance : Characterization via ¹H/¹³C NMR, FTIR, and mass spectrometry is critical. For example, regioselective synthesis confirmation requires spectral matching with reference data .

Q. How should researchers characterize this compound structurally?

  • Analytical Techniques :

  • SMILES/InChI : Canonical SMILES (e.g., CC1=NC2=C(C=C1)C(=C(C=C2)F)N for related compounds) and InChI keys provide unambiguous structural identification .
  • Spectroscopy : ¹H NMR (e.g., δ 3.8 ppm for methoxy groups) and ¹³C NMR (e.g., ~160 ppm for aromatic carbons) are standard. FTIR peaks near 1250 cm⁻¹ (C-O) and 3350 cm⁻¹ (N-H) confirm functional groups .

Q. What stability and storage conditions are recommended for this compound?

  • Stability : Stable under inert atmospheres and low temperatures (e.g., -20°C). Avoid exposure to oxidizers, as decomposition products may include hazardous nitrogen oxides .
  • Handling : Use PPE (gloves, goggles) and work in fume hoods. Store in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the regioselectivity of this compound synthesis?

  • Strategies :

  • Solvent Selection : Ethanol or DMF enhances solubility of intermediates, reducing side reactions .
  • Catalysis : Triethylamine (3 eq.) as a base improves nucleophilic substitution efficiency in analogous syntheses .
    • Data-Driven Tuning : Monitor reaction progress via TLC-MS. For example, a 3-hour reflux in ethanol yielded 85% purity in related quinoxaline derivatives .

Q. What methodologies are suitable for evaluating the biological activity of this compound?

  • Assay Design :

  • In Vitro : Test inhibition of microbial growth (e.g., MIC assays) or enzyme targets (e.g., IC₅₀ determination via fluorogenic substrates) .
  • Dose-Response : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) and include positive/negative controls (e.g., ampicillin for antibiotics) .
    • Data Interpretation : Compare EC₅₀ values across replicates using ANOVA. Discrepancies may arise from solvent interference (e.g., DMSO >1% vol/vol) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Root Cause Analysis :

  • Purity Discrepancies : Batch-to-batch variations in starting materials (e.g., <95% purity) can alter bioactivity. Validate via HPLC .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain variability. Standardize protocols using CLSI guidelines .
    • Resolution : Perform meta-analyses of published IC₅₀ values and validate under unified experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.